molecular formula C9H7Br2F3O B6292926 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene CAS No. 2384010-19-7

1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene

Cat. No. B6292926
CAS RN: 2384010-19-7
M. Wt: 347.95 g/mol
InChI Key: IXVIYDXLNIEAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene is a type of organic compound known as an aromatic ether. Aromatic ethers are organic compounds containing an ether group that is substituted with an aromatic group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene can be synthesized through various methods such as Friedel-Crafts alkylation or diazotization .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with two bromine atoms, one ethoxy group, and one trifluoromethyl group .

Scientific Research Applications

DBET has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals and agricultural chemicals, as a solvent in the production of polymers, and as a stabilizer in the production of polyurethanes. DBET is also used in the synthesis of polymers, surfactants, and polyamides.

Mechanism of Action

DBET is a highly reactive compound and is capable of forming covalent bonds with other molecules. In the Grignard reaction, DBET acts as a nucleophile, attacking the halogenated benzene to form a Grignard compound. In the Friedel-Crafts reaction, DBET acts as an electrophile, forming a covalent bond with an alkyl halide and an alkyl halide.
Biochemical and Physiological Effects
DBET has been shown to have a variety of biochemical and physiological effects. In laboratory studies, DBET has been found to be an effective inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. DBET has also been found to be an effective inhibitor of the release of histamine and other inflammatory mediators. In addition, DBET has been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using DBET in laboratory experiments include its low cost, low volatility, and high stability. Additionally, DBET is non-toxic and non-irritating to the skin and eyes. However, there are several limitations to using DBET in laboratory experiments. DBET is not miscible in water, and it is not soluble in organic solvents. Additionally, DBET is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.

Future Directions

For DBET research include further investigations into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agricultural industries. Additionally, further research is needed to determine the optimal conditions for synthesizing DBET and to identify new methods for synthesizing DBET. Furthermore, studies are needed to examine the safety and efficacy of DBET in human clinical trials. Finally, research is needed to explore the potential of using DBET in the production of novel materials and products.

Synthesis Methods

DBET can be synthesized through a variety of methods, including the Grignard reaction and the Friedel-Crafts reaction. In the Grignard reaction, a Grignard reagent is reacted with a halogenated benzene to form a Grignard compound, which is then reacted with ethylene oxide to form DBET. In the Friedel-Crafts reaction, a halogenated benzene is reacted with an alkyl halide and an alkyl halide to form DBET.

properties

IUPAC Name

1,2-dibromo-5-ethoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F3O/c1-2-15-5-3-6(9(12,13)14)8(11)7(10)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVIYDXLNIEAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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